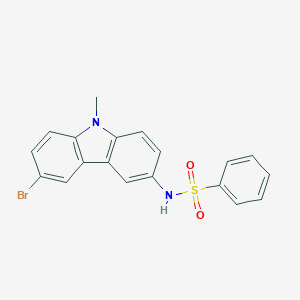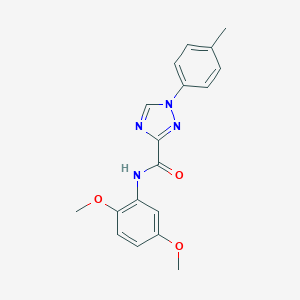
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. In
Wirkmechanismus
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is a small molecule inhibitor that targets the protein BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been linked to the development of cancer and inflammatory diseases. N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide binds to the bromodomain of BRD4 and inhibits its interaction with acetylated histones, which are critical for the regulation of gene expression. This leads to the downregulation of the expression of genes that are critical for cancer cell growth and inflammation.
Biochemical and physiological effects:
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, the compound inhibits the expression of genes that are critical for cancer cell growth, proliferation, and survival. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Inflammatory cells, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are critical for the development of inflammation. The compound has also been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has several advantages for lab experiments. The compound has been extensively studied, and its mechanism of action is well understood. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is highly selective for BRD4 and does not inhibit other members of the BET family of proteins. However, there are also limitations to the use of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide in lab experiments. The compound has low solubility in water, which can make it challenging to work with. In addition, the synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide can be challenging, and the compound is relatively expensive.
Zukünftige Richtungen
There are several future directions for research on N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. This can help reduce the cost and increase the yield of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. This can help identify patients who are most likely to benefit from treatment with the compound. Finally, the development of combination therapies that include N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide and other drugs that target different pathways can help enhance the efficacy of the compound in cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and inflammatory diseases. The compound targets the protein BRD4 and inhibits its interaction with acetylated histones, leading to the downregulation of the expression of genes that are critical for cancer cell growth and inflammation. N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has several advantages for lab experiments, but there are also limitations to its use. Future research on N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide can help improve the synthesis of the compound, identify biomarkers for patient selection, and develop combination therapies that can enhance its efficacy.
Synthesemethoden
The synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide involves a series of chemical reactions that start with the synthesis of 6-bromo-9-methylcarbazole, followed by the reaction with benzenesulfonyl chloride to form N-(6-bromo-9-methylcarbazol-3-yl)benzenesulfonamide. This compound is then further reacted with methyl iodide to obtain the final product, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. The synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells in various cancer types, including breast, lung, and prostate cancer. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The potential therapeutic applications of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide have been explored in several preclinical studies, and the compound has shown promising results.
Eigenschaften
Produktname |
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C19H15BrN2O2S |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
N-(6-bromo-9-methylcarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H15BrN2O2S/c1-22-18-9-7-13(20)11-16(18)17-12-14(8-10-19(17)22)21-25(23,24)15-5-3-2-4-6-15/h2-12,21H,1H3 |
InChI-Schlüssel |
OJYROPRIWGMZJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)












